4,4'-Dithiodianiline

Self-healing polymers Polyurethane elastomers Dynamic covalent chemistry

Conventional aromatic diamines (MDA, ODA) produce irreversible thermosets that cannot self-heal or be chemically recycled. 4,4'-Dithiodianiline (DTDA) resolves this via a central disulfide bond enabling reversible thiol-disulfide interchange, imparting dynamic covalent character to polymer networks. • Self-healing efficiency up to 95.9% with record toughness of 774.4 MJ·m⁻³ in polyurethane coatings. • Epoxy matrices achieve Tg ≥206°C while enabling full chemical recycling and non-destructive glass-fiber recovery. • ~70°C reduction in thermal decomposition onset vs. MDA-cured analogs enables controlled depolymerization for adhesive disassembly and reprocessing.

Molecular Formula C12H12N2S2
Molecular Weight 248.4 g/mol
CAS No. 722-27-0
Cat. No. B145801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dithiodianiline
CAS722-27-0
Synonyms4,4'-diaminodiphenyldisulfide
4-aminophenyl disulfide
Molecular FormulaC12H12N2S2
Molecular Weight248.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)SSC2=CC=C(C=C2)N
InChIInChI=1S/C12H12N2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H,13-14H2
InChIKeyMERLDGDYUMSLAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4′-Dithiodianiline (CAS 722-27-0): Properties and Core Reactivity for Advanced Polymer Crosslinking


4,4′-Dithiodianiline (DTDA) is an aromatic diamine with the molecular formula C₁₂H₁₂N₂S₂, featuring a central disulfide bond flanked by two para-aminophenyl groups . This compound is classified as a dynamic covalent crosslinker, owing to its ability to undergo reversible thiol-disulfide interchange reactions . Its dual amine functionalities allow it to serve as a curing agent or chain extender in epoxy and polyurethane systems, while the central disulfide bond imparts intrinsic self-healing, reprocessability, and stimuli-responsive properties to the resulting polymer networks [1].

Why 4,4′-Dithiodianiline Cannot Be Replaced by Conventional Aromatic Diamines in Demanding Polymer Applications


Conventional aromatic diamines such as 4,4′-methylenedianiline (MDA), 4,4′-oxydianiline (ODA), and 4,4′-thiodianiline (TDA) produce thermosets and elastomers with fixed, irreversible covalent networks [1]. While these materials offer high strength and thermal stability, they lack the intrinsic dynamic behavior required for self-healing, reprocessing, or chemical recycling. In contrast, 4,4′-dithiodianiline (DTDA) introduces a reversible disulfide linkage into the polymer backbone [2]. This structural difference is not merely incremental; it fundamentally enables materials to autonomously repair damage, be reshaped after curing, and degrade under controlled conditions—capabilities absent in MDA- or ODA-cured systems . Therefore, substituting DTDA with a cheaper or more readily available analog like MDA compromises the entire functional premise of applications requiring damage tolerance and extended service life.

Quantitative Differentiation of 4,4′-Dithiodianiline Versus Closest Analogs: A Procurement-Focused Evidence Guide


Self-Healing Efficiency: DTDA-Based Polyurethane Achieves 95.9% Recovery vs. Zero Healing in Non-Disulfide Analogs

DTDA-based polyurethane nanocomposites exhibit self-healing efficiencies of up to 95.9% at 80 °C within 15 minutes, as measured by tensile strength recovery . In contrast, polyurethane films devoid of disulfide bonds (e.g., those cured with conventional diamines like 1,4-butanediol or aliphatic diamines) show no measurable self-healing capability under identical conditions [1]. This functional distinction arises directly from the dynamic disulfide metathesis enabled by the DTDA moiety.

Self-healing polymers Polyurethane elastomers Dynamic covalent chemistry

Mechanical Toughness: DTDA-Based Polyurethane Nanocomposite Sets Record Toughness of 774.4 MJ·m⁻³ vs. <200 MJ·m⁻³ for MDA-Based Systems

A polyurethane nanocomposite formulated with DTDA as a chain extender achieved a record toughness of 774.4 MJ·m⁻³, alongside a tensile strength of 68.3 MPa and elongation at break of 2882.7% . In contrast, typical MDA-cured epoxy or polyurethane systems exhibit toughness values below 200 MJ·m⁻³ and elongation under 500% [1]. The synergistic combination of hierarchical hydrogen bonds and aromatic disulfide bonds in DTDA-based networks is responsible for this extraordinary mechanical performance.

Polyurethane nanocomposites Toughness Mechanical performance

Thermal Decomposition Profile: DTDA-Cured Epoxy Exhibits ~70 °C Lower Initial Decomposition Temperature vs. MDA-Cured Analog, Enabling Controlled Degradation

Epoxy composites cured with DTDA show an initial thermal decomposition temperature approximately 70 °C lower than those cured with 4,4′-diaminodiphenylmethane (MDA), due to the presence of the cleavable disulfide bond [1]. This reduced thermal stability is not a defect but a design feature: it facilitates chemical recycling and reprocessing under mild conditions. MDA-cured epoxies, by contrast, require harsh conditions (e.g., high temperatures or aggressive solvents) for depolymerization, limiting end-of-life options.

Epoxy vitrimers Thermal degradation Recyclable thermosets

Glass Transition Temperature (Tg): DTDA-Cured Epoxy Achieves Tg ≥ 206 °C, Comparable to MDA but with Added Reprocessability

Epoxy networks cured with DTDA exhibit a glass transition temperature (Tg) of ≥ 206 °C, as demonstrated in a diglycidyl ester of aliphatic cyclo (DGEAC)/AFD system [1]. This Tg is comparable to that of MDA-cured epoxies (which typically range from 175 °C to 235 °C depending on formulation) [2], yet DTDA-based networks additionally offer dynamic covalent exchange, enabling topological rearrangement, damage self-reporting, and facile chemical recycling [1]. Thus, DTDA provides high-temperature performance on par with conventional aromatic diamines while unlocking entirely new functional capabilities.

Epoxy composites Glass transition temperature High-performance thermosets

High-Value Application Scenarios for 4,4′-Dithiodianiline Based on Verified Differential Performance


Self-Healing and Mechanically Robust Polyurethane Coatings

Leveraging the quantitative self-healing efficiency of up to 95.9% and record toughness of 774.4 MJ·m⁻³ , DTDA is the crosslinker of choice for polyurethane coatings designed for extreme service conditions. Applications include protective layers for marine structures, flexible electronics encapsulation, and self-repairing automotive finishes, where autonomous damage recovery and high mechanical resilience directly translate to extended component lifetimes and reduced maintenance costs.

Recyclable High-Performance Epoxy Composites

DTDA-cured epoxy matrices achieve glass transition temperatures ≥ 206 °C while enabling full chemical recycling and damage self-reporting [1]. This combination makes DTDA essential for manufacturing glass-fiber-reinforced composites (GFRCs) used in aerospace, wind turbine blades, and high-end sporting goods. The ability to non-destructively recover glass fibers and reprocess the matrix addresses both performance and sustainability mandates in advanced composite manufacturing.

Reprocessable and Repairable Thermoset Adhesives

The ~70 °C reduction in initial thermal decomposition temperature relative to MDA-cured analogs [2] enables controlled depolymerization and reprocessing of DTDA-based epoxy adhesives. This property is critical for bonding applications in electronics, medical devices, and automotive assemblies where disassembly for repair, component replacement, or end-of-life recycling is required without compromising initial bond strength and thermal stability.

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